Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride
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Overview
Description
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride typically involves the condensation of ethyl acetate with 1,2,3,4-tetrahydroisoquinoline under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring into a more oxidized form, potentially forming quinoline derivatives.
Reduction: Reduction reactions can further saturate the ring structure or reduce any functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroisoquinoline compounds .
Scientific Research Applications
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives such as:
- 1,2,3,4-Tetrahydroisoquinoline
- Quinocarcin
- Saframycin
- Naphthyridinomycin
Uniqueness
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ethyl ester group and hydrochloride salt form enhance its solubility and stability, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-16-13(15)8-12-7-10-5-3-4-6-11(10)9-14-12;/h3-6,12,14H,2,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYAEJKQXRMWHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC2=CC=CC=C2CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241140-76-9 |
Source
|
Record name | ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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